molecular formula C14H10ClNO5 B070114 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride CAS No. 175135-69-0

2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride

Cat. No.: B070114
CAS No.: 175135-69-0
M. Wt: 307.68 g/mol
InChI Key: ZHLCCUQAQOFEBB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride is an organic compound with a complex structure that includes a methoxyphenoxy group, a nitro group, and a benzoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride typically involves the reaction of 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The reaction can be represented as follows:

2-(4-Methoxyphenoxy)-5-nitrobenzoic acid+SOCl22-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride+SO2+HCl\text{2-(4-Methoxyphenoxy)-5-nitrobenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-(4-Methoxyphenoxy)-5-nitrobenzoic acid+SOCl2​→2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Electrophilic Aromatic Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl chloride: Similar structure but lacks the nitro group and the methoxyphenoxy group.

    2-(4-Methoxyphenoxy)propanoic acid: Similar structure but has a carboxylic acid group instead of a benzoyl chloride group.

    5-(4-Methoxyphenoxy)-2,4-quinazolinediamine: Contains a quinazoline ring and is used in different applications.

Uniqueness

2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride is unique due to the presence of both the nitro group and the methoxyphenoxy group, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a versatile intermediate in organic synthesis and a candidate for various scientific research applications.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-5-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-20-10-3-5-11(6-4-10)21-13-7-2-9(16(18)19)8-12(13)14(15)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLCCUQAQOFEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379239
Record name 2-(4-methoxyphenoxy)-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-69-0
Record name 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methoxyphenoxy)-5-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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